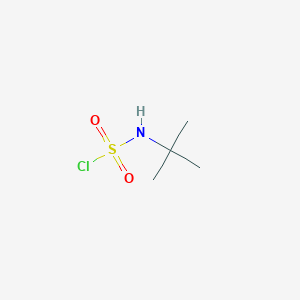
3-Fluoro-4-(hydroxymethyl)benzonitrile
Übersicht
Beschreibung
3-Fluoro-4-(hydroxymethyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. The specific structure of this compound includes a fluorine atom and a hydroxymethyl group, which influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related benzonitrile derivatives has been explored in various studies. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, involves the production of p-[18F]fluorobenzyl iodide and its incorporation into the DASB precursor . This method could potentially be adapted for the synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile by modifying the precursor and the prosthetic group used.
Molecular Structure Analysis
The molecular structure and vibrational spectra of benzonitrile derivatives can be studied using ab initio HF and density functional methods, as demonstrated in the analysis of 3-chloro-4-fluoro benzonitrile . These methods allow for the calculation of optimized geometry, harmonic-vibrational frequencies, and thermodynamic functions, which are crucial for understanding the molecular structure of 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Chemical Reactions Analysis
Benzonitrile compounds can undergo various chemical reactions, including hydroxylation in the presence of metal ions, as shown in the study of radiation-induced homolytic aromatic substitution . The reactivity of the hydroxymethyl group in 3-Fluoro-4-(hydroxymethyl)benzonitrile could lead to interesting transformations, potentially influenced by the presence of the fluorine atom.
Physical and Chemical Properties Analysis
The physical properties of benzonitrile derivatives, such as their liquid-crystalline properties, have been investigated, revealing that some compounds exhibit smectic A and B phases characterized by X-ray diffraction . The presence of a fluorine atom can significantly affect the liquid-crystal transition temperatures and molecular arrangements due to fluorophilic and polar interactions . These findings could be relevant to the physical properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Material Science
- Application : 3-Fluoro-4-(hydroxymethyl)benzonitrile is a fluorinated building block . These types of compounds are often used in the synthesis of other complex molecules, serving as a critical component in a wide range of chemical reactions.
- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of fluorinated building blocks like 3-Fluoro-4-(hydroxymethyl)benzonitrile can help to increase the efficiency, selectivity, and yield of chemical reactions .
-
Scientific Field: Non-linear Optics
- Application : A study has been conducted on the non-linear optical activity of a similar compound, 3-fluoro-4-methylbenzonitrile . It’s possible that 3-Fluoro-4-(hydroxymethyl)benzonitrile could have similar applications.
- Method of Application : The study used quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .
- Results or Outcomes : The study found that the compound was an efficient tool for future applications in the field of non-linear optics .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAURRAHPYQHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467168 | |
| Record name | 3-fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(hydroxymethyl)benzonitrile | |
CAS RN |
219873-06-0 | |
| Record name | 3-fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-hydroxymethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)







